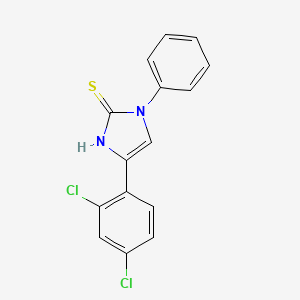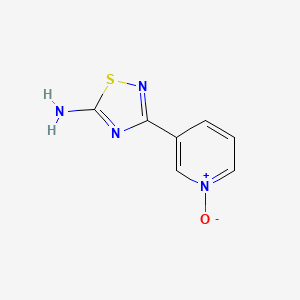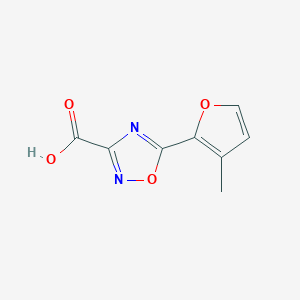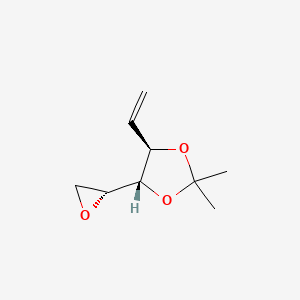
(4S,5R)-2,2-dimethyl-4-((r)-oxiran-2-yl)-5-vinyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,5R)-2,2-dimethyl-4-(®-oxiran-2-yl)-5-vinyl-1,3-dioxolane is a chiral organic compound with a unique structure that includes an oxirane (epoxide) ring and a dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-2,2-dimethyl-4-(®-oxiran-2-yl)-5-vinyl-1,3-dioxolane typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the reaction of a chiral epoxide with a dioxolane derivative under controlled conditions to form the target compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require specific temperatures and reaction times to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the desired stereochemistry and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(4S,5R)-2,2-dimethyl-4-(®-oxiran-2-yl)-5-vinyl-1,3-dioxolane can undergo various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can convert the epoxide ring into an alcohol.
Substitution: The vinyl group can participate in substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4S,5R)-2,2-dimethyl-4-(®-oxiran-2-yl)-5-vinyl-1,3-dioxolane is used as a building block in the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound can be used in the development of chiral drugs. The presence of the oxirane ring makes it a valuable intermediate in the synthesis of bioactive molecules that can interact with specific biological targets.
Industry
In the industrial sector, (4S,5R)-2,2-dimethyl-4-(®-oxiran-2-yl)-5-vinyl-1,3-dioxolane is used in the production of polymers and materials with specific properties. Its reactivity allows for the modification of polymer backbones, leading to materials with enhanced performance characteristics.
Wirkmechanismus
The mechanism of action of (4S,5R)-2,2-dimethyl-4-(®-oxiran-2-yl)-5-vinyl-1,3-dioxolane involves its interaction with molecular targets through its reactive functional groups. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including drug development and material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4S,5R)-2,2-dimethyl-4-(®-oxiran-2-yl)-5-ethyl-1,3-dioxolane: Similar structure but with an ethyl group instead of a vinyl group.
(4S,5R)-2,2-dimethyl-4-(®-oxiran-2-yl)-5-propyl-1,3-dioxolane: Similar structure but with a propyl group instead of a vinyl group.
Uniqueness
The uniqueness of (4S,5R)-2,2-dimethyl-4-(®-oxiran-2-yl)-5-vinyl-1,3-dioxolane lies in its combination of an oxirane ring and a vinyl group, which imparts specific reactivity and potential for diverse applications. The presence of the vinyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C9H14O3 |
|---|---|
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
(4R,5S)-4-ethenyl-2,2-dimethyl-5-[(2R)-oxiran-2-yl]-1,3-dioxolane |
InChI |
InChI=1S/C9H14O3/c1-4-6-8(7-5-10-7)12-9(2,3)11-6/h4,6-8H,1,5H2,2-3H3/t6-,7-,8+/m1/s1 |
InChI-Schlüssel |
AKTQXGIWIPHDOK-PRJMDXOYSA-N |
Isomerische SMILES |
CC1(O[C@@H]([C@H](O1)[C@H]2CO2)C=C)C |
Kanonische SMILES |
CC1(OC(C(O1)C2CO2)C=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


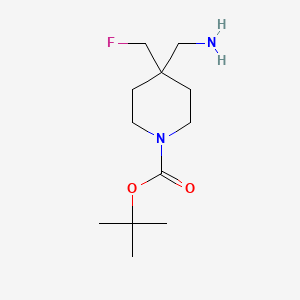
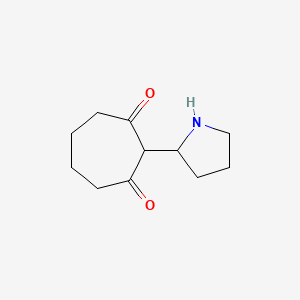
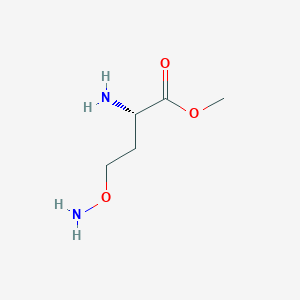
![1-[(1-Ethylcyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13060846.png)
![3-[4-(1,5-Dimethyl-hexyl)-5-mercapto-4H-[1,2,4]triazol-3-yl]-N-(2-methoxy-phenyl)-benzenesulfonamide](/img/structure/B13060847.png)
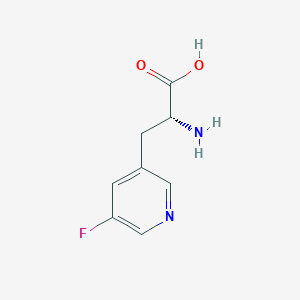
![2-[(4-Chloro-2-methoxy-phenylcarbamoyl)-methoxy]-benzoic acid](/img/structure/B13060860.png)
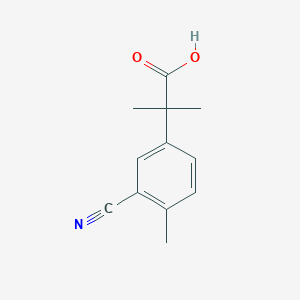
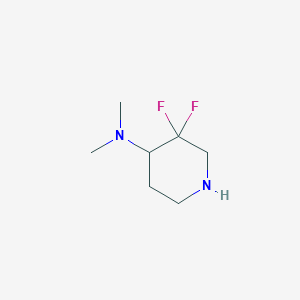
![4-Chloro-5-(2-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B13060865.png)

